2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one
Description
Properties
Molecular Formula |
C6H4Br2N2O |
|---|---|
Molecular Weight |
279.92 g/mol |
IUPAC Name |
2,3-dibromo-5,6-dihydropyrrolo[1,2-a]imidazol-7-one |
InChI |
InChI=1S/C6H4Br2N2O/c7-4-5(8)10-2-1-3(11)6(10)9-4/h1-2H2 |
InChI Key |
WWFFYLACWWPETK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(N=C2C1=O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Intramolecular Oxidative Cross-Coupling
A prominent method involves palladium-catalyzed dual C(sp²)–H bond functionalization to form the fused heterocyclic framework. The general procedure includes:
- Starting with pyrrolylalkyl-substituted azoles such as benzimidazoles or imidazoles.
- Using Pd(OAc)₂ as the catalyst (10 mol%) and AgOAc as the oxidant.
- Performing the reaction in a solvent like DMF with acetic acid at elevated temperatures (~120 °C) for about 12 hours.
This process initiates with palladation at the azole C-2 position, followed by electrophilic carbopalladation of the pyrrole ring, and concludes with reductive elimination to form the fused ring system. The palladium catalyst is regenerated by silver(I) oxidant to continue the catalytic cycle.
This method yields six- and seven-membered ring systems fused to pyrrole-azole cores with good isolated yields (48–73%) depending on substituents (electron-donating or withdrawing groups are tolerated).
N-Alkylation of Azoles with Pyrrolylalkyl Tosylates
Prior to cyclization, the azole nitrogen is alkylated with pyrrolylalkyl tosylates:
- Sodium hydride (NaH) is suspended in anhydrous DMF at 0 °C.
- The azole (e.g., 5,6-disubstituted benzimidazole) is added and stirred at room temperature for 30 minutes.
- A solution of 2-(1H-pyrrol-1-yl)ethyl 4-methylbenzenesulfonate (or the propyl analogue) is added.
- The mixture is heated at 80 °C for 16 hours.
- After reaction completion, the mixture is quenched with brine, extracted with ethyl acetate, washed, dried, and purified.
This step installs the pyrrole moiety necessary for subsequent cyclization.
Research Findings and Yields
The overall synthetic sequence has been demonstrated to provide the target compound with high purity, as confirmed by NMR and X-ray crystallography.
Characterization and Structural Confirmation
- NMR Spectroscopy : Both ^1H and ^13C NMR confirm the fused heterocyclic structure and substitution pattern.
- X-ray Crystallography : Provides definitive structural proof of the cyclized dibromo compound, confirming the regiochemistry of bromination and ring fusion.
- Mass Spectrometry and Elemental Analysis : Used to verify molecular weight and composition.
Summary and Outlook
The preparation of 2,3-dibromo-5,6-dihydropyrrolo[1,2-a]imidazol-7-one is efficiently achieved via a multi-step synthesis involving N-alkylation of azoles with pyrrolylalkyl tosylates, followed by palladium-catalyzed intramolecular oxidative cross-coupling to form the fused pyrrolo-imidazole ring system, and selective dibromination at the 2 and 3 positions.
This methodology offers:
- High regioselectivity and functional group tolerance.
- Moderate to good yields in each step.
- Access to a versatile scaffold for further derivatization.
Further research into optimizing bromination conditions and expanding substrate scope could enhance the synthetic utility of this compound in pharmaceutical and materials chemistry.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects . The exact pathways and targets are still under investigation, but the compound’s ability to interact with proteins and enzymes is of particular interest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Halogenated Analogs
- 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one (CAS 426219-43-4) This analog lacks bromine substituents and differs in ring fusion (pyrrolo[1,2-c]imidazole vs. [1,2-A]). Structural studies of related dihydropyrroloimidazoles highlight the role of ring puckering in stability, which may differ in the brominated derivative .
- The lack of bromine and ketone groups simplifies its electronic profile, making it less reactive but more adaptable for coordination chemistry applications .
Halogenated Pyrroloimidazoles
No direct data on brominated pyrroloimidazoles are available in the provided evidence. However, halogenation in related heterocycles (e.g., carbazoles and isoquinolines) is known to enhance cytotoxicity. For example, brominated carbazole derivatives exhibit improved DNA intercalation and topoisomerase inhibition .
Dihydropyrrolo[2,1-a]isoquinoline Derivatives
- 1,2-Diaryl-5,6-dihydropyrrolo[2,1-a]isoquinolines (Compounds 6a and 6c) These compounds share a partially saturated pyrrolo ring but are fused with an isoquinoline system. Modifications to the side chain (e.g., piperidin-1-yl or diethylamino groups) significantly enhance cytotoxicity. For instance: Compound IC50 (µM) Against T47D Breast Cancer Cells Reference 6a 1.93 6c 2.15 The ketone group in 2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one may confer distinct hydrogen-bonding capabilities compared to the ether and amine functionalities in these isoquinoline derivatives.
Pyrrolo-Carbazole Hybrids
- (E)-3-(2-Phenyl-2-hydroxyiminoethyl)-8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole (11b) This hybrid compound incorporates a carbazole moiety, which enhances π-π stacking interactions with biological targets. Its moderate cytotoxicity (37% yield in synthesis) suggests that the addition of bulky groups (e.g., bromine in the target compound) could further modulate activity .
Key Structural and Functional Differences
| Feature | 2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one | 1,2-Diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline (6a) |
|---|---|---|---|
| Substituents | Br (2,3), ketone (7) | None | Piperidin-1-yl, methoxy, phenyl |
| Ring System | Pyrrolo[1,2-A]imidazole | Pyrrolo[1,2-c]imidazole | Pyrrolo[2,1-a]isoquinoline |
| Bioactivity | Not reported (inferred halogen-enhanced reactivity) | Not reported | IC50: 1.93 µM (T47D) |
| Synthetic Complexity | High (due to bromination) | Moderate | High (multi-step functionalization) |
Biological Activity
2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one (DBDPI) is a heterocyclic compound with significant potential in pharmacological applications due to its unique structure and biological properties. Its molecular formula is , with a molecular weight of approximately 307.96 g/mol. This compound has garnered attention for its reactivity and interactions with biological macromolecules, making it a candidate for drug discovery.
DBDPI features a pyrrolo-imidazole framework with bromine substitutions at the 2 and 3 positions of the pyrrole ring. These substitutions enhance its chemical reactivity and biological activity. The compound is typically characterized as a brown solid and has been identified with the CAS number 2639837-08-2 .
Antimicrobial Properties
Research indicates that DBDPI exhibits notable antimicrobial activity. Compounds similar to DBDPI have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies on related pyrrole derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that halogen substitutions are crucial for enhancing antibacterial properties .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Antidiabetic Activity
DBDPI has also been investigated for its potential antidiabetic effects, particularly as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target in diabetes treatment. In vitro studies have shown that compounds related to DBDPI can enhance insulin signaling pathways, improving glucose uptake in muscle cells .
A recent study identified a derivative of DBDPI that exhibited an IC50 value of 0.86 µM against PTP1B, demonstrating significant selectivity over other phosphatases . Long-term administration in diabetic models resulted in reduced blood glucose levels and improved insulin sensitivity.
The mechanism by which DBDPI exerts its biological effects is primarily through interactions with key enzymes involved in metabolic pathways. The bromine substituents are believed to play a critical role in modulating enzyme activity and enhancing binding affinity to target sites.
Case Studies
-
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of several pyrrole derivatives, including DBDPI. The results indicated that the presence of bromine significantly increased antibacterial potency compared to non-brominated analogs . -
Antidiabetic Efficacy
In an experimental model of type 2 diabetes, a derivative of DBDPI was administered over several weeks, resulting in improved glycemic control and enhanced insulin signaling pathways as evidenced by increased phosphorylation of insulin receptor substrates .
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